![molecular formula C17H15Cl2N3O4S2 B2708878 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 923122-04-7](/img/structure/B2708878.png)
2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
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Overview
Description
2,4-D is an odorless white to tan solid . It’s one of the most widely used broadleaf herbicides in the world . It’s structurally and functionally analogous to the natural auxin IAA .
Synthesis Analysis
The preparation of 2,4-D was reported by R. Pokorny in 1941 from 2,4-dichlorophenol and chloroacetic acid .Molecular Structure Analysis
The molecular formula of 2,4-D is C8H6Cl2O3 . Its average mass is 220.030 Da and its monoisotopic mass is 218.962128 Da .Chemical Reactions Analysis
2,4-D is incompatible with strong oxidizers and is corrosive to metals . It decomposes rapidly in water .Physical And Chemical Properties Analysis
2,4-D is soluble in water . It has a density of 1.3965 (rough estimate), a melting point of 110-112°C (lit.), and a boiling point of 335.78°C (rough estimate) .Scientific Research Applications
Global Trends and Toxicology Studies
Research on the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a chemical closely related to the subject compound, has advanced significantly. A scientometric review highlights the global trends in 2,4-D research, focusing on its toxicological impact on both humans and the environment. This review emphasizes the need for future research to concentrate on molecular biology aspects, specifically gene expression, to better understand the toxicological effects of such compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Impact and Biodegradation
Studies on the environmental impact and biodegradation of chlorophenols, compounds structurally similar to the subject compound, have been reviewed extensively. These compounds are significant due to their role as precursors to dioxins, highlighting the critical need to understand their fate in environments such as municipal solid waste incineration (MSWI). Research indicates a correlation between chlorophenols and other toxic by-products, suggesting the importance of monitoring and mitigating their presence in the environment (Peng et al., 2016).
Medicinal Chemistry Applications
The benzothiazole moiety, an integral part of the chemical structure , has been the focus of medicinal chemistry research due to its wide range of pharmacological properties. Reviews on benzothiazole-based molecules have revealed their significant therapeutic potential across various medical conditions, including anticancer, antibacterial, and anti-inflammatory diseases. This underscores the versatility of benzothiazole derivatives in drug discovery and development (Keri, Patil, Patil, & Budagumpi, 2015).
Environmental and Human Health Concerns
The widespread use of herbicides like 2,4-D has raised concerns regarding their potential impact on human health and ecosystems. Reviews have called for comprehensive studies to understand the environmental fate, accumulation, and effects of low-level exposures to such compounds. The increased use of 2,4-D-resistant crops may lead to higher residue levels in the environment, necessitating further investigation into the safe use and management of these chemicals (Islam et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O4S2/c1-22(2)28(24,25)11-4-5-13-15(8-11)27-17(20-13)21-16(23)9-26-14-6-3-10(18)7-12(14)19/h3-8H,9H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPFSKCPLBNSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
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